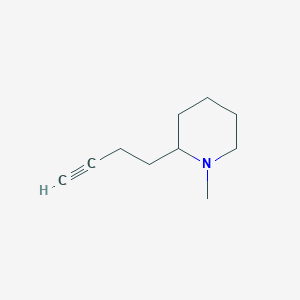

2-But-3-inil-1-metilpiperidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

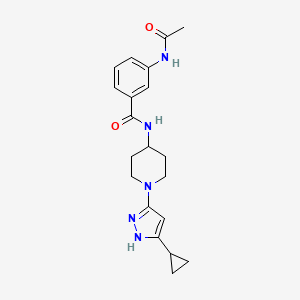

2-But-3-ynyl-1-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a piperidine derivative that has been synthesized for various applications in the field of chemistry and biology. In

Mecanismo De Acción

The mechanism of action of 2-But-3-ynyl-1-methylpiperidine involves its inhibition of acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function and memory. Inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive function and memory.

Biochemical and Physiological Effects:

2-But-3-ynyl-1-methylpiperidine has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function and memory by increasing acetylcholine levels. Additionally, it has been found to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. Furthermore, it has been studied for its potential anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-But-3-ynyl-1-methylpiperidine has several advantages and limitations for lab experiments. One of the advantages is its simple and efficient synthesis method. Additionally, it has been found to be a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in cognitive function and memory. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of 2-But-3-ynyl-1-methylpiperidine. One potential direction is the development of new and improved synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to explore its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Furthermore, its potential anti-inflammatory and antioxidant properties should be further investigated to determine its potential therapeutic applications in other diseases. Finally, studies are needed to determine the safety and toxicity of 2-But-3-ynyl-1-methylpiperidine in humans, which can pave the way for its clinical use.

Métodos De Síntesis

2-But-3-ynyl-1-methylpiperidine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-piperidone with 2-bromobut-3-yn-2-ol in the presence of a base such as NaH or KOH. The reaction yields 2-But-3-ynyl-1-methylpiperidine as the final product. This method has been widely used in the synthesis of 2-But-3-ynyl-1-methylpiperidine due to its simplicity and high yield.

Aplicaciones Científicas De Investigación

Química Medicinal y Diseño de Fármacos

Las piperidinas sirven como bloques de construcción cruciales en el desarrollo de fármacos. La síntesis de 2-But-3-inil-1-metilpiperidina permite la creación de nuevos agentes farmacéuticos. Los investigadores exploran sus modificaciones estructurales para mejorar la bioactividad, optimizar la farmacocinética y minimizar los efectos secundarios. El patrón de sustitución único del compuesto y la funcionalidad alquino lo convierten en un andamiaje atractivo para el diseño de posibles fármacos .

Spiropiperidinas: Una Clase Prometedora

Las spiropiperidinas, caracterizadas por un anillo de piperidina espirofusionado, exhiben diversas actividades biológicas. Los derivados de This compound se incluyen en esta categoría. Los investigadores investigan su uso como agentes antivirales, antibacterianos y antitumorales. El motivo espiro introduce rigidez e influye en las interacciones de unión con los objetivos biológicos .

Piperidinas Condensadas

Las piperidinas condensadas resultan de la fusión con otros heterociclos (por ejemplo, piridina, quinolina). Estos híbridos a menudo poseen propiedades únicas. Los derivados de This compound pueden formar parte de estructuras condensadas, contribuyendo a sus perfiles farmacológicos. Por ejemplo, los compuestos de piperidina-piridina fusionados pueden exhibir una selectividad de receptor mejorada .

Piperidinonas: Intermediarios Versátiles

Las piperidinonas, que contienen un grupo cetona dentro del anillo de piperidina, sirven como intermediarios versátiles. Los investigadores los utilizan para una mayor funcionalización. Los derivados de 2-But-3-inil-1-metilpiperidinona pueden someterse a diversas transformaciones, como reducción, ciclación y anulación. Estas reacciones conducen a compuestos valiosos con posibles aplicaciones terapéuticas .

Reacciones Multicomponentes (RMC)

Las RMC permiten la síntesis eficiente y rápida de moléculas complejas. This compound participa en las RMC, lo que permite el ensamblaje de diversos andamios. Los investigadores exploran estas reacciones para acceder a bibliotecas estructuralmente diversas para la detección de fármacos. La funcionalidad alquino del compuesto facilita las RMC, lo que lleva a productos biológicamente relevantes .

Evaluación Biológica y Actividad Farmacológica

Los investigadores evalúan las propiedades biológicas de los derivados de This compound. Los estudios in vitro e in vivo exploran sus interacciones con receptores, enzimas y vías celulares. Los ensayos farmacológicos revelan posibles aplicaciones, como efectos antiinflamatorios, analgésicos o antitumorales. Estas evaluaciones orientan la optimización y el descubrimiento de fármacos .

En resumen, This compound promete en química medicinal, espiroquímica, heterociclos condensados, reacciones multicomponentes y farmacología. Sus diversas aplicaciones subrayan su importancia en el desarrollo de fármacos moderno y la investigación química . Si desea más detalles o campos adicionales, ¡no dude en preguntar!

Safety and Hazards

Propiedades

IUPAC Name |

2-but-3-ynyl-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-7-10-8-5-6-9-11(10)2/h1,10H,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEAABQKIHOOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228650-54-0 |

Source

|

| Record name | 2-(but-3-yn-1-yl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)

![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)

![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)